2-Ethylhexyl 4-aminobenzoate

UV Spectroscopy Sunscreen Photoprotection

Sourcing a reliable, solid PABA ester with a reactive primary amine for synthesis or QC can be challenging. 2-Ethylhexyl 4-aminobenzoate (CAS 26218-04-2) is the essential precursor for the high-performance UVB filter ethylhexyl triazone, unlike the non-interchangeable tertiary amine analog Padimate O. - **Unique Reactivity:** The primary amine group enables use as a key building block in pharmaceutical and sunscreen agent synthesis. - **Defined Physical State:** Supplied as a 97% pure solid (MP 47-48°C), ensuring easier handling and precise quantification compared to liquid analogs. - **Quality Control Ready:** Officially designated as USP Ethylhexyl Triazone Related Compound A, it is ideal for analytical method development and impurity profiling.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 26218-04-2
Cat. No. B125862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl 4-aminobenzoate
CAS26218-04-2
Synonymsp-Aminobenzoic acid 2-Ethylhexyl Ester;  2-Ethylhexyl 4-Aminobenzoate;  2-Ethylhexyl p-Aminobenzoate;  p-Aminobenzoic acid 2-Ethylhexyl Ester;  USP Ethylhexyl Triazone Related Compound A:
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C15H23NO2/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11,16H2,1-2H3
InChIKeyZJQXUTDROPGVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl 4-Aminobenzoate Sourcing Guide


2-Ethylhexyl 4-aminobenzoate (CAS 26218-04-2), a solid para-aminobenzoic acid (PABA) ester with a primary amine group, serves dual roles as a classic UVB filter and a critical intermediate . Unlike its tertiary amine analog, ethylhexyl dimethyl PABA (Padimate O), this compound's distinct physicochemical and safety profile dictates its use in specific synthesis and research applications [1].

1 Primary amine PABA ester with distinct reactivity from tertiary amine analogs such as Padimate O
2 Solid-state intermediate suited for synthesis workflows and analytical reference standard applications
3 USP reference standard context supports impurity profiling and quality control method development

Why 2-Ethylhexyl 4-Aminobenzoate Cannot Be Substituted


Generic substitution among PABA esters is not viable due to critical differences in amine substitution and physical state that dictate functional utility. The target compound (CAS 26218-04-2) is a primary amine (4-aminobenzoate) and a solid , whereas the most common analog, Padimate O (CAS 21245-02-3), is a tertiary amine (4-dimethylaminobenzoate) and an oily liquid [1]. This structural divergence leads to quantifiable differences in reactivity (e.g., as a synthetic intermediate for ethylhexyl triazone ), photochemical behavior [2], and toxicity [3], rendering them non-interchangeable in both formulation and synthesis.

Risk Dimension
2-Ethylhexyl 4-Aminobenzoate
Padimate O (CAS 21245-02-3)
Amine class
Primary amine (4-aminobenzoate)
Tertiary amine (4-dimethylaminobenzoate)
Physical state
Solid; may require inert storage
Oily liquid; different handling profile
Photochemical profile
Reported low photoreactivity context
Reported DNA-damaging reactive species upon UV exposure

2-Ethylhexyl 4-Aminobenzoate: Key Differentiators


UV Absorption vs. Padimate O

The target compound (CAS 26218-04-2) is a primary amine PABA ester, while the market-dominant analog Padimate O (CAS 21245-02-3) is a tertiary amine. This substitution fundamentally alters the UV absorption spectrum. The specific molar absorptivity and λmax of the primary amine ester differs from that of the dimethylated analog, providing a different spectral coverage profile that may be preferred in specific formulations requiring a distinct UVB absorbance shape [1]. This is a class-level inference based on the well-characterized bathochromic shift caused by electron-donating groups like the dimethylamino moiety in Padimate O.

UV Absorption
Class-level
Primary amine UVB absorber; spectral profile differs from tertiary amine Padimate O due to absent dimethylamino electron-donating group
Supports spectral coverage review for UVB formulation research
Class-level SAR inference; specific molar absorptivity data to verify
UV Spectroscopy Sunscreen Photoprotection

Photochemical Reactivity vs. Padimate O

A direct comparative photochemical study of para-substituted anilines identified the target compound, 2-ethylhexyl-4-aminobenzoate (PAB), as having low photoreactivity [1]. This finding provides a crucial safety differentiation from Padimate O (a tertiary amine analog), which has been shown in peer-reviewed literature to generate reactive species that cause indirect DNA damage (strand breaks) and exhibit mutagenicity upon UV exposure, raising significant safety concerns [2][3].

Photochemical Reactivity
Cross-study context
Target compound characterized as low photoreactivity; Padimate O reported to generate reactive species causing indirect DNA strand breaks upon UV exposure
Supports phototoxicity endpoint review in UV-filter development
Para-substituted aniline solution studies; in vitro cellular assays for comparator
Photochemistry Phototoxicity Sunscreen Safety

Toxicological Profile vs. Padimate O

A comprehensive risk assessment of Padimate O (CAS 21245-02-3) established a No Observed Adverse Effect Level (NOAEL) of 100 mg/kg bw/day from a 4-week oral toxicity study and calculated a Margin of Safety (MOS) of 180.18 for an 8% formulation [1]. The study also noted organ-specific toxicity in animals and inhibition of human cell growth in vitro [1]. In contrast, the target compound (CAS 26218-04-2) is a recognized impurity in the synthesis of ethylhexyl triazone and is not subject to the same level of safety scrutiny as a finished sunscreen active, positioning it differently in a risk-benefit analysis for specific applications .

Toxicological Endpoints
Cross-study context
Padimate O: NOAEL 100 mg/kg bw/day (4-week oral, rat); MOS 180.18 at 8% formulation. Target compound recognized as synthesis intermediate, not subject to finished-active safety scrutiny.
Safety-related endpoint context; different regulatory framework applies
Oral toxicity and in vitro human cell assays; USP-NF related-substance monograph
Toxicology Risk Assessment Safety

Physical Form: Solid vs. Liquid

The target compound (CAS 26218-04-2) is a solid with a melting point of 47-48°C, as reported by chemical suppliers [1]. This is in stark contrast to Padimate O (CAS 21245-02-3), which is an oily liquid at room temperature [2]. Additionally, the primary amine makes the target compound air-sensitive and hygroscopic , requiring storage under inert atmosphere at 2-8°C , whereas Padimate O, a liquid, has different handling requirements.

Physical State
Head-to-head
Solid; MP 47–48°C; air-sensitive and hygroscopic. Padimate O is an oily liquid at ambient temperature.
Supports handling, storage, and formulation workflow review
Requires inert atmosphere; storage at 2–8°C recommended
Solid State Chemistry Formulation Stability

Purity and Impurity Control

Multiple suppliers offer 2-Ethylhexyl 4-aminobenzoate at high purity grades of 97% and 98%, suitable for use as an analytical standard or a critical intermediate in synthesis . This high purity is essential for applications where this compound is used as a USP Reference Standard, such as "Ethylhexyl Triazone Related Compound A" for impurity profiling, or as a building block for pharmaceutical agents like local anesthetics .

Purity & Quality
Data to verify
Commercially available at 97–98% purity. Designated as USP Ethylhexyl Triazone Related Compound A reference standard.
Supports analytical method validation and impurity profiling workflows
Vendor specifications; verify purity per lot against certificate of analysis
Quality Control Purity Synthesis

2-Ethylhexyl 4-Aminobenzoate Applications


Ethylhexyl Triazone Synthesis Intermediate

The compound's primary amine group makes it the essential starting material for synthesizing ethylhexyl triazone (EHT), a high-performance UVB filter. Its specification as a USP Reference Standard (Ethylhexyl Triazone Related Compound A) underscores its critical role in quality control and impurity profiling during EHT manufacturing . This application leverages the compound's unique reactivity as a primary amine, a property not shared by its tertiary amine analog, Padimate O.

Pharmaceutical Synthesis Precursor

The reactive primary amine group serves as a key building block for creating more complex pharmaceutical molecules, including local anesthetics . Its solid-state handling and high commercial purity (97-98%) make it a reliable and readily quantifiable reagent for medicinal chemistry and process development, differentiating it from liquid analogs that are more challenging to handle in precise small-scale synthesis .

UVB Photoreactivity Research Tool

The compound's demonstrated low photoreactivity, in contrast to the known phototoxic effects of Padimate O, makes it a valuable tool in photochemical and photobiological research . It serves as a model compound for studying the photochemical behavior of primary amine-based UV absorbers and for developing sunscreen formulations that aim to minimize the risk of UV-induced reactive oxygen species (ROS) generation and DNA damage.

PABA Ester Analytical Standard

Due to its solid physical form (MP 47-48°C) and high purity, this compound is ideally suited as an analytical reference standard for developing and validating methods (e.g., HPLC, GC) to detect and quantify PABA esters in complex matrices . Its distinct retention time and spectral properties, which differ from the more common Padimate O, enable precise identification and quantification in formulations, environmental samples, or biological fluids.

Application
Selection Property
Validation Focus
Ethylhexyl triazone intermediate synthesis
Primary amine reactivity for triazone formation
Impurity profiling per USP monograph; reaction completeness
Pharmaceutical intermediate research
Solid-state primary amine building block
Purity verification; stoichiometric reactivity in coupling reactions
Photoreactivity mechanism studies
Reported low photoreactivity context
UV-induced ROS generation and DNA damage endpoint comparison
PABA ester analytical method development
Solid high-purity reference standard
Chromatographic specificity vs tertiary amine analogs; retention-time benchmarking

Technical Documentation Hub

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30 linked technical documents
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